The synthesis of sulfonyl piperazine derivatives generally involves reacting a piperazine derivative with a sulfonyl chloride in the presence of a base. For example, one study utilized 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt) to facilitate the coupling of N-phenyl-2-(piperazine-1-yl)acetamide with various substituted acids, resulting in a series of 2-(4-(substituted benzoyl)piperazine-1-yl)-N-phenylacetamide derivatives. []
For example, research on combretastatin-A4 carboxamides mimicking sulfonyl piperazines found that the (E)-3-(4-chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative exhibited significant antiproliferative activity against several cancer cell lines. [] This highlights the importance of specific structural features for achieving desired biological effects.
For instance, SSR240612, a nonpeptide bradykinin B1 receptor antagonist containing a sulfonyl piperazine moiety, demonstrated antagonistic properties in various in vitro and in vivo models. [, ] Its mechanism involves binding to the B1 receptor and inhibiting bradykinin-induced signaling pathways associated with pain and inflammation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2